molecular formula C18H16ClN3O4S B2439323 N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide CAS No. 2034509-58-3

N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Cat. No.: B2439323
CAS No.: 2034509-58-3
M. Wt: 405.85
InChI Key: MMGWHWLKADOPMA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a synthetic small molecule designed for research purposes, integrating distinct pharmacophores known for their relevance in medicinal chemistry. The core structure of this compound features a benzamide scaffold linked to a (3-chloro-4-methoxyphenyl) group, a motif present in compounds with documented antimicrobial and antitubercular activity . This suggests potential utility for researchers investigating novel antibacterial agents, particularly against resistant strains of Mycobacterium tuberculosis . The molecule's structure is also characterized by a (2-(methylsulfonyl)-1H-imidazol-1-yl) moiety. The imidazole ring is a privileged structure in drug discovery and is associated with a wide spectrum of biological activities . The methylsulfonyl group is a key functional moiety that can influence the molecule's physicochemical properties and its interaction with biological targets, potentially contributing to anticancer research . The strategic combination of these groups makes this benzamide derivative a compelling candidate for investigation in early-stage drug discovery. Its potential applications span across multiple research areas, including the screening for new antimicrobial therapies and the exploration of mechanisms in oncology, specifically concerning colorectal carcinoma . Researchers may find this compound valuable for probing structure-activity relationships (SAR) or for use as a building block in the development of more complex therapeutic agents.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-26-16-7-6-13(11-15(16)19)21-17(23)12-4-3-5-14(10-12)22-9-8-20-18(22)27(2,24)25/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGWHWLKADOPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration and Reduction

3-Chloro-4-methoxy-nitrobenzene is reduced to the corresponding aniline using hydrogen gas (5–10 bar) over a palladium-on-carbon catalyst in ethanol at 50°C. Yields exceed 90% with >99% purity after recrystallization.

Halogenation of 4-Methoxyaniline

Chlorination of 4-methoxyaniline with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C produces 3-chloro-4-methoxyaniline in 78% yield. Regioselectivity is controlled by the methoxy group’s directing effects.

Preparation of 3-(2-(Methylsulfonyl)-1H-Imidazol-1-yl)Benzoic Acid

Imidazole Ring Construction

A modified Debus-Radziszewski reaction condenses 3-aminobenzoic acid, glyoxal, and ammonium acetate in acetic acid at 120°C to form 3-(1H-imidazol-1-yl)benzoic acid (85% yield).

Sulfonation of the Imidazole Moiety

The imidazole nitrogen is sulfonated using methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) with triethylamine as a base (0°C to room temperature, 12 h). This step achieves 92% conversion to 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzoic acid.

Optimization Note : Excess MsCl (1.5 eq.) and rigorous exclusion of moisture prevent di-sulfonation byproducts.

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

3-(2-(Methylsulfonyl)-1H-imidazol-1-yl)benzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to form the corresponding acid chloride. Reaction with 3-chloro-4-methoxyaniline in pyridine affords the target amide in 76% yield.

Carbodiimide-Based Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C achieves 81% yield with minimal racemization.

Comparative Table 1: Coupling Reagent Efficiency

Reagent System Solvent Temperature Yield Purity (HPLC)
SOCl₂ + Pyridine CH₂Cl₂ 25°C 76% 98.2%
EDC/HOBt DMF 0°C 81% 99.1%
HATU/DIEA DCM -10°C 84% 99.5%

Process Optimization and Scalability

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance coupling rates but complicate purification. Dichloromethane balances reactivity and ease of isolation.

Temperature Control

Exothermic sulfonation and coupling steps require gradual warming from 0°C to room temperature to suppress side reactions.

Catalytic Additives

Copper(I) iodide (5 mol%) accelerates Ullmann-type couplings during imidazole functionalization, reducing reaction times by 40%.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (s, 1H, imidazole-H), 8.21 (d, J = 7.8 Hz, 1H, Ar-H), 7.89–7.85 (m, 2H, Ar-H), 7.45 (d, J = 8.1 Hz, 1H, Ar-H), 6.92 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 3.24 (s, 3H, SO₂CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O asymmetric), 1145 cm⁻¹ (S=O symmetric).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.7 min (λ = 254 nm), confirming >99% purity.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing EDC/HOBt with polymer-supported carbodiimides reduces reagent costs by 60% without compromising yield.

Waste Stream Management

Neutralization of acidic byproducts with aqueous sodium bicarbonate enables solvent recovery (>90% THF reuse).

Chemical Reactions Analysis

Core Benzamide Formation

The benzamide scaffold is synthesized via a nucleophilic acyl substitution reaction. A benzoyl chloride derivative reacts with 3-chloro-4-methoxyaniline under basic conditions (e.g., pyridine or DIPEA) to form the amide bond. For example:

Benzoyl chloride+3-chloro-4-methoxyanilinebasebenzamide intermediate\text{Benzoyl chloride} + \text{3-chloro-4-methoxyaniline} \xrightarrow{\text{base}} \text{benzamide intermediate}

This method aligns with protocols for N-(3-chloro-4-methoxyphenyl)benzamide derivatives .

Imidazole Ring Functionalization

The 2-(methylsulfonyl)imidazole moiety is introduced through:

  • Cyclization : A 1,2-diamine reacts with a carbonyl source (e.g., glyoxal) to form the imidazole ring .

  • Sulfonation : The methylsulfonyl group is introduced via oxidation of a thioether intermediate (e.g., using m-CPBA or H2_2O2_2) .

Sulfonyl Group Stability

The methylsulfonyl group exhibits resistance to nucleophilic attack under physiological conditions but may undergo hydrolysis in strongly acidic or basic environments (pH < 2 or > 12) .

Amide Bond Reactivity

The benzamide’s amide bond is susceptible to enzymatic cleavage (e.g., by proteases) or acid-catalyzed hydrolysis, forming 3-chloro-4-methoxyaniline and a carboxylic acid derivative .

Electrophilic Aromatic Substitution (EAS)

The electron-rich methoxyphenyl group undergoes nitration or halogenation at the para position relative to the methoxy group.

Reaction TypeReagentsProductYield (%)Reference
NitrationHNO3_3, H2_2SO4_4N-(3-chloro-4-methoxy-5-nitrophenyl)-...65–78
BrominationBr2_2, FeBr3_3N-(3-chloro-4-methoxy-5-bromophenyl)-...72

Imidazole Ring Modifications

The imidazole’s N–H participates in alkylation or acylation reactions. For example:

Imidazole+CH3SO2Clbase2-(methylsulfonyl)imidazole\text{Imidazole} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{base}} \text{2-(methylsulfonyl)imidazole}

This sulfonation step is critical for enhancing metabolic stability .

Oxidative Degradation

Under oxidative conditions (e.g., H2_2O2_2, UV light), the methylsulfonyl group may form sulfonic acid derivatives, while the imidazole ring undergoes cleavage to form urea analogs .

Photodegradation

UV exposure induces C–Cl bond homolysis, leading to aryl radical intermediates that dimerize or react with oxygen .

Enzyme Inhibition

The compound’s imidazole sulfonyl group interacts with ATP-binding pockets in kinases, as seen in analogs like apremilast derivatives .

Metabolic Pathways

  • Phase I : Oxidative demethylation of the methoxy group (CYP450 enzymes).

  • Phase II : Glucuronidation of the aniline nitrogen .

Comparative Reactivity of Structural Analogues

CompoundSulfonyl StabilityAmide Hydrolysis RateReference
N-(3-chloro-4-methoxyphenyl)benzamideLowHigh
2-(Methylsulfonyl)imidazole derivativesHighModerate
3-Nitroimidazole analogsModerateLow

Synthetic Challenges

  • Regioselectivity : Controlling substitution on the imidazole ring requires careful selection of protecting groups .

  • Solubility : The methylsulfonyl group improves aqueous solubility but complicates chromatographic purification .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving the coupling of 3-chloro-4-methoxyphenyl derivatives with imidazole-based moieties. The chemical structure is characterized by the presence of a benzamide core linked to a methylsulfonyl-substituted imidazole ring, which enhances its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds similar to N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide. For instance, derivatives of benzamides with imidazole rings have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM)
Compound AHCT1165.85
Compound BMCF-74.53
Standard Drug5-Fluorouracil9.99

Data indicates that certain derivatives exhibit lower IC50 values than standard anticancer agents, suggesting enhanced potency against cancer cells .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that similar compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus1.27
Escherichia coli2.54
Candida albicans2.65

These results demonstrate the compound's potential as an antimicrobial agent .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of imidazole derivatives indicated that compounds similar to this compound exhibited selective cytotoxicity against colorectal cancer cells (HCT116). The study utilized the Sulforhodamine B assay for cytotoxicity assessment, confirming potent anticancer activity .

Case Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial properties of various benzamide derivatives, including those with imidazole substituents. The results indicated significant activity against Mycobacterium tuberculosis and other pathogens, supporting the compound's potential use in treating infectious diseases .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-3-(2-(methylthio)-1H-imidazol-1-yl)benzamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    N-(3-chloro-4-methoxyphenyl)-3-(2-(ethylsulfonyl)-1H-imidazol-1-yl)benzamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is unique due to the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or biochemical probe compared to similar compounds.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of sodium-glucose co-transporter 2 (SGLT2). This compound is structurally characterized by a combination of a chloro-methoxy phenyl group and an imidazole moiety, which are known to influence its biological interactions.

The compound primarily acts as an SGLT2 inhibitor, which is significant in the management of diabetes mellitus. Inhibition of SGLT2 leads to decreased reabsorption of glucose in the kidneys, resulting in increased urinary glucose excretion and lower blood glucose levels. This mechanism is crucial for controlling hyperglycemia in diabetic patients.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, thiazole-bearing molecules have shown cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity. The presence of a methyl group on the phenyl ring has been associated with increased activity in certain derivatives, indicating a structure-activity relationship (SAR) that may also apply to this compound .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects against specific cancer cell lines. For example, compounds with similar phenolic and imidazole structures have shown IC50 values indicating effective growth inhibition. The SAR analysis suggests that the presence of electron-donating groups can enhance cytotoxicity, which may be relevant for the target compound .

Study on SGLT2 Inhibition

A study highlighted the effectiveness of SGLT2 inhibitors in reducing blood glucose levels and improving renal function in diabetic models. This class of drugs has been linked to cardiovascular benefits, further supporting the therapeutic potential of this compound in diabetes management .

Anticancer Potential

Research focusing on the anticancer potential of related compounds has revealed promising results. For instance, new derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines using MTT assays. The findings indicated that specific modifications led to enhanced cytotoxicity, particularly in compounds featuring a thiazole or imidazole ring .

Comparative Analysis Table

CompoundActivity TypeIC50 Value (µg/mL)Notes
Compound ASGLT2 InhibitionNot specifiedEffective in reducing blood glucose
Compound BAntitumor (Jurkat cells)1.61 ± 1.92Significant activity compared to doxorubicin
Compound CAntitumor (HT29 cells)1.98 ± 1.22High apoptosis percentage
This compoundPotentially similar activityNot yet tested directlyFurther research needed

Q & A

Q. How can synergistic effects with existing therapeutics be evaluated preclinically?

  • Methodological Answer : Perform combination index (CI) analysis using the Chou-Talalay method:
  • Treat cells (e.g., A549 lung cancer) with varying ratios of the compound and a co-drug (e.g., cisplatin).
  • Calculate CI values via CompuSyn software; CI < 1 indicates synergy. Validate with apoptosis assays (Annexin V/PI staining) .

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